molecular formula C10H10N2O2S3 B2697620 BUTTPARK 59\\40-23 CAS No. 24134-81-4

BUTTPARK 59\\40-23

Cat. No.: B2697620
CAS No.: 24134-81-4
M. Wt: 286.38
InChI Key: WHNUYUHLQKDZGQ-UHFFFAOYSA-N
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Description

BUTTPARK 59\\40-23: is a chemical compound with a unique structure that includes an isothiazole ring substituted with two 2-oxopropylthio groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTTPARK 59\\40-23 typically involves the reaction of 3,5-dichloro-4-isothiazolecarbonitrile with 2-mercaptoacetone under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the 2-oxopropylthio groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: BUTTPARK 59\\40-23 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The 2-oxopropylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, BUTTPARK 59\\40-23 is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure can mimic certain biological molecules, making it useful in drug discovery and development.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions allows for the creation of derivatives with potential therapeutic effects.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of BUTTPARK 59\\40-23 depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s structure allows it to bind to specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    3,5-Dichloro-4-isothiazolecarbonitrile: A precursor in the synthesis of BUTTPARK 59\\40-23.

    2-Mercaptoacetone: A reagent used in the synthesis of the compound.

Uniqueness: this compound is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses.

Properties

IUPAC Name

3,5-bis(2-oxopropylsulfanyl)-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S3/c1-6(13)4-15-9-8(3-11)10(17-12-9)16-5-7(2)14/h4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNUYUHLQKDZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=C(C(=NS1)SCC(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24134-81-4
Record name 3,5-BIS((2-OXOPROPYL)THIO)-4-ISOTHIAZOLECARBONITRILE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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